molecular formula C11H15NO5S2 B5345759 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine

4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine

Cat. No.: B5345759
M. Wt: 305.4 g/mol
InChI Key: WWUURKNDKYGJMH-UHFFFAOYSA-N
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Description

4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group and a methylsulfonylphenyl group

Properties

IUPAC Name

4-(3-methylsulfonylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S2/c1-18(13,14)10-3-2-4-11(9-10)19(15,16)12-5-7-17-8-6-12/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUURKNDKYGJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine typically involves the reaction of morpholine with 3-(methylsulfonyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Biology: The compound’s derivatives have shown promise in biological assays, particularly in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of inflammatory diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction is facilitated by the compound’s ability to mimic the natural substrate of the enzyme, thereby blocking its function.

Comparison with Similar Compounds

  • 4-(methylsulfonyl)phenol
  • 2-(4-methylsulfonylphenyl)indole
  • 4-(trifluoromethyl)benzenesulfonyl chloride

Comparison: 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine is unique due to the presence of both a morpholine ring and a methylsulfonylphenyl group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds. The presence of the morpholine ring also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

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